molecular formula C17H12ClN5OS B10773577 Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Cat. No.: B10773577
M. Wt: 369.8 g/mol
InChI Key: BGXZIBSLBRKDTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of WO2013026806C72 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

WO2013026806C72 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

WO2013026806C72 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases.

    Biology: Investigated for its role in cell cycle regulation and neuronal development.

    Medicine: Explored as a potential therapeutic agent for conditions like Down’s Syndrome and Alzheimer’s Disease due to its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

WO2013026806C72 exerts its effects by inhibiting the activity of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B. These kinases play crucial roles in cell cycle regulation and neuronal development. By inhibiting these kinases, WO2013026806C72 can modulate various cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WO2013026806C72 is unique due to its dual inhibitory activity against both dual-specificity tyrosine-phosphorylation-regulated kinase 1A and dual-specificity tyrosine-phosphorylation-regulated kinase 1B. This dual inhibition makes it a valuable tool for studying the combined effects of these kinases and exploring potential therapeutic applications .

Properties

Molecular Formula

C17H12ClN5OS

Molecular Weight

369.8 g/mol

IUPAC Name

methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

InChI

InChI=1S/C17H12ClN5OS/c1-24-15(19)17-23-12-7-6-11-13(14(12)25-17)16(21-8-20-11)22-10-4-2-9(18)3-5-10/h2-8,19H,1H3,(H,20,21,22)

InChI Key

BGXZIBSLBRKDTP-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)Cl

Origin of Product

United States

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